molecular formula C19H18FN3O2 B7712968 N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7712968
M. Wt: 339.4 g/mol
InChI Key: AQXVEUJEKRIGGT-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as '4F-ADB' and is classified as a synthetic cannabinoid. In

Mechanism of Action

The mechanism of action of 4F-ADB is not fully understood, but it is believed to interact with the endocannabinoid system in the human body. This system plays a critical role in regulating various physiological processes such as appetite, pain sensation, mood, and memory. 4F-ADB is believed to bind to the cannabinoid receptors in the brain and produce similar effects to those of natural cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-ADB are still being studied, but it has been found to have similar effects to those of natural cannabinoids. These effects include altered perception, mood changes, and changes in appetite. It has also been found to have potential therapeutic effects on certain neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4F-ADB in lab experiments is its high potency and selectivity for the cannabinoid receptors. This allows for more precise and accurate studies on the endocannabinoid system. However, one of the limitations is its potential toxicity and adverse effects on the human body. Therefore, caution must be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for the research and development of 4F-ADB. One potential direction is the development of new drugs for the treatment of various neurological and psychiatric disorders. Another potential direction is the use of 4F-ADB in forensic toxicology for the detection of synthetic cannabinoids in biological samples. Additionally, further studies are needed to fully understand the mechanism of action and the potential adverse effects of 4F-ADB on the human body.
Conclusion:
In conclusion, 4F-ADB is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications and adverse effects of this compound.

Synthesis Methods

The synthesis of 4F-ADB involves the reaction of 4-fluorobenzyl chloride with 3-(p-tolyl)-1,2,4-oxadiazol-5-amine in the presence of a base. The resulting intermediate is then reacted with 4-chlorobutanoyl chloride to form the final product, N-(4-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The purity of the compound can be improved through various purification techniques such as recrystallization and chromatography.

Scientific Research Applications

4F-ADB has been used in various scientific research studies due to its potential applications in medicine, pharmacology, and forensic toxicology. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. It has been found to have potential therapeutic effects on certain neurological and psychiatric disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-13-5-7-14(8-6-13)19-22-18(25-23-19)4-2-3-17(24)21-16-11-9-15(20)10-12-16/h5-12H,2-4H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXVEUJEKRIGGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide

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